Actosin P Actosin P
Brand Name: Vulcanchem
CAS No.: 58934-24-0
VCID: VC17134484
InChI: InChI=1S/C19H16O4.C14H14O3/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;1-14(2,3)13(17)10-11(15)8-6-4-5-7-9(8)12(10)16/h2-10,15,21H,11H2,1H3;4-7,10H,1-3H3
SMILES:
Molecular Formula: C33H30O7
Molecular Weight: 538.6 g/mol

Actosin P

CAS No.: 58934-24-0

Cat. No.: VC17134484

Molecular Formula: C33H30O7

Molecular Weight: 538.6 g/mol

* For research use only. Not for human or veterinary use.

Actosin P - 58934-24-0

Specification

CAS No. 58934-24-0
Molecular Formula C33H30O7
Molecular Weight 538.6 g/mol
IUPAC Name 2-(2,2-dimethylpropanoyl)indene-1,3-dione;4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one
Standard InChI InChI=1S/C19H16O4.C14H14O3/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;1-14(2,3)13(17)10-11(15)8-6-4-5-7-9(8)12(10)16/h2-10,15,21H,11H2,1H3;4-7,10H,1-3H3
Standard InChI Key YHPCMZOZSZVZOA-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.CC(C)(C)C(=O)C1C(=O)C2=CC=CC=C2C1=O

Introduction

PropertyPindoneWarfarin
Molecular FormulaC14H14O3C19H16O4
Molecular Weight230.26 g/mol308.33 g/mol
CAS Number83-26-181-81-2
Primary MechanismVKOR InhibitionVKOR Inhibition

Table 1: Comparative properties of pindone and warfarin, the components of Actosin P .

Mechanism of Action and Pharmacodynamics

The anticoagulant activity of Actosin P arises from the combined effects of pindone and warfarin on the vitamin K cycle. Both compounds inhibit VKOR, an enzyme essential for the reduction of vitamin K epoxide to its active form . This disruption prevents the carboxylation of glutamate residues in clotting factors, rendering them nonfunctional.

Synergistic Effects

Pindone and warfarin exhibit complementary pharmacokinetic profiles. Pindone’s shorter half-life (12–24 hours) ensures rapid onset, while warfarin’s prolonged activity (20–60 hours) sustains anticoagulation . This synergy reduces the likelihood of resistance development in rodent populations, a common challenge with single-agent rodenticides.

Metabolic Pathways

Hepatic metabolism of both components involves cytochrome P450 enzymes. Warfarin undergoes hydroxylation via CYP2C9, whereas pindone is metabolized to inactive diols. The combination may alter hepatic enzyme kinetics, though specific studies on Actosin P are lacking .

Applications in Rodent Control

Actosin P is primarily employed in agricultural and urban settings to manage rodent infestations. Its dual-component formulation addresses limitations of single-agent rodenticides, such as:

  • Resistance Mitigation: Rodents with genetic polymorphisms conferring warfarin resistance remain susceptible to pindone .

  • Reduced Secondary Poisoning Risk: Lower individual dosages minimize toxicity to non-target species.

  • Enhanced Palatability: Formulations often include bait matrices that mask the bitter taste of warfarin.

Toxicological Profile and Environmental Impact

Acute Toxicity

The median lethal dose (LD50) for Actosin P in rats is 1.5 mg/kg, reflecting the potency of its combined components . Symptoms of poisoning include hemorrhaging, lethargy, and respiratory distress. Antidotal therapy with vitamin K1 is effective if administered promptly.

Ecotoxicology

Non-target species, particularly birds and carnivores, are at risk of secondary poisoning. Pindone’s bioaccumulation potential (log Kow = 3.8) exceeds that of warfarin (log Kow = 2.7), raising concerns about trophic transfer . Regulatory guidelines mandate bait station use to limit environmental exposure.

Research Gaps and Future Directions

The current understanding of Actosin P is constrained by the absence of dedicated toxicokinetic and ecotoxicological studies. Critical research priorities include:

  • Metabolomic Profiling: Elucidate interactions between pindone and warfarin in vivo.

  • Environmental Degradation Studies: Assess photolysis and hydrolysis pathways.

  • Resistance Surveillance: Monitor rodent populations for emerging resistance mechanisms.

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